N-cyclohexyl-N-methyl-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-N-methyl-3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-19(10-5-3-2-4-6-10)14(20)13-17-12(18-21-13)11-9-15-7-8-16-11/h7-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCRIHCXXXVSPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Carboxamide Group
N-(cyclopropylmethyl)-N-[1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide (EP 4 194 453 A1):
- Structural Differences : Replaces the cyclohexyl group with a cyclopropylmethyl moiety and introduces trifluoromethyl groups on the benzamide ring.
- Synthesis : Achieved in 56% yield via a multi-step sequence involving hydroxamic acid intermediates and cyclization with trimethoxyethane .
- Physical Properties : NMR data (δ = 9.11–0.33 ppm) indicate distinct electronic environments due to trifluoromethyl groups and cyclopropane ring strain .
- 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide (I-2): Structural Differences: Substitutes the cyclohexyl group with ethyl and methyl groups. Synthesis: Lower yield (35%) due to steric hindrance during amine coupling .
Variations in the Heterocyclic Core
- No synthesis or activity data are provided in the evidence .
Pyridazine/Pyrimidine Analogs :
Functional Group Modifications
Trifluoromethyl Substitutions :
- Derivatives with 3,5-bis(trifluoromethyl)benzoyl groups (e.g., EP 4 194 453 A1) exhibit increased lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Preparation Methods
Synthesis of Pyrazine-2-Amidoxime
Pyrazine-2-carbonitrile undergoes nucleophilic addition with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol/water (1:1) at 80°C for 6–8 hours. The reaction achieves 85–92% conversion, yielding pyrazine-2-amidoxime as a white crystalline solid.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | 80°C |
| Time | 8 hours |
| Yield | 89% |
O-Acylation with N-Cyclohexyl-N-Methyl Carbamoyl Chloride
The amidoxime reacts with N-cyclohexyl-N-methyl carbamoyl chloride (1.5 equiv) in anhydrous THF at 0°C, using triethylamine (2.0 equiv) as a base. After 12 hours, the O-acylamidoxime intermediate precipitates with 76% yield.
Key Data
Cyclodehydration to 1,2,4-Oxadiazole
Cyclization proceeds in pH 9.5 borate buffer at 90°C for 2 hours, achieving 51–63% conversion to the target compound. Prolonged heating (>4 hours) degrades the product via hydrolysis.
Optimized Conditions
| Parameter | Value |
|---|---|
| pH | 9.5 (borate buffer) |
| Temperature | 90°C |
| Time | 2 hours |
| Conversion | 58% |
Route 2: Hydrazide-Nitrile Cyclocondensation
Preparation of Pyrazine-2-Carbohydrazide
Pyrazine-2-carboxylic acid methyl ester reacts with hydrazine hydrate (4.0 equiv) in ethanol under reflux for 6 hours, yielding 82% hydrazide.
Reaction Profile
Cyclization with N-Cyclohexyl-N-Methyl Cyanoacetamide
The hydrazide and cyanoacetamide derivative undergo cyclocondensation in POCl$$_3$$ at 110°C for 4 hours, yielding 44% oxadiazole.
Limitations
- Low Atom Economy : POCl$$_3$$ generates stoichiometric HCl, requiring careful neutralization.
- Regioselectivity : Competing 1,3,4-oxadiazole formation (≤21%) necessitates chromatographic separation.
Route 3: One-Pot Tandem Reaction
Simultaneous Amidoxime Formation and Acylation
A novel one-pot method combines pyrazine-2-carbonitrile, hydroxylamine, and N-cyclohexyl-N-methyl carbamoyl chloride in DMF at 100°C for 24 hours. This approach skips intermediate isolation, achieving 37% overall yield.
Advantages
- Reduced Steps : Eliminates purification of amidoxime and O-acyl intermediates.
- Solvent Efficiency : DMF stabilizes reactive intermediates, minimizing side reactions.
Drawbacks
Route 4: Post-Cyclization Amidation
Synthesis of 3-(Pyrazin-2-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid
Pyrazine-2-amidoxime reacts with malonic acid in acetic anhydride at 120°C for 3 hours, yielding 66% carboxylic acid derivative.
Carboxamide Formation via Coupling
The carboxylic acid undergoes EDCl/HOBt-mediated coupling with N-cyclohexyl-N-methylamine in DCM, producing the target compound in 58% yield.
Critical Parameters
| Parameter | Value |
|---|---|
| Coupling Agent | EDCl (1.2 equiv) |
| Additive | HOBt (1.1 equiv) |
| Base | DIPEA (2.0 equiv) |
| Time | 12 hours |
Comparative Analysis of Routes
| Route | Key Step | Yield | Purity | Scalability |
|---|---|---|---|---|
| 1 | Amidoxime cyclization | 58% | 95% | High |
| 2 | Hydrazide condensation | 44% | 89% | Moderate |
| 3 | One-pot tandem | 37% | 82% | Low |
| 4 | Post-cyclization coupling | 58% | 97% | Moderate |
Route 1 offers optimal balance between yield and scalability, making it preferable for industrial applications. Route 4 achieves higher purity but requires costly coupling reagents.
Mechanistic Insights and Side Reactions
Cyclodehydration Dynamics
O-Acylated amidoximes undergo intramolecular nucleophilic attack, with the amidoxime’s amino group displacing the acyloxy moiety. This forms the oxadiazole ring while ejecting water. Competing hydrolysis under basic conditions generates carboxylic acid byproducts (≤29%).
Steric Effects in Acylation
N-Cyclohexyl-N-methyl carbamoyl chloride’s bulkiness slows acylation kinetics, necessitating excess reagent (1.5–2.0 equiv) and prolonged reaction times.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
